molecular formula C20H16Cl2N2OS B3458365 (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B3458365
M. Wt: 403.3 g/mol
InChI Key: NQGWUWURBRRVEG-VMPITWQZSA-N
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Description

(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic small molecule characterized by its acrylamide backbone, a 1,3-thiazol-2-yl group substituted with a 3-methylbenzyl moiety, and a 2,5-dichlorophenyl group attached via an α,β-unsaturated carbonyl system.

Properties

IUPAC Name

(E)-3-(2,5-dichlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)10-17-12-23-20(26-17)24-19(25)8-5-15-11-16(21)6-7-18(15)22/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWUWURBRRVEG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Enamide Moiety: The final step involves the coupling of the thiazole derivative with an appropriate acrylamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties , particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thiazole moiety is often associated with anticancer activity due to its ability to interact with various biological targets.
  • Anti-inflammatory Effects : Research indicates that compounds with thiazole structures can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents.

Biochemical Probes

Due to its structural complexity and ability to interact with biological macromolecules, this compound can serve as a biochemical probe for studying specific enzyme activities or receptor interactions. Its design allows for modifications that can tailor its binding properties to various targets.

Synthesis of Novel Compounds

In organic synthesis, this compound can act as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions such as:

  • Substitution Reactions : The chlorinated phenyl group can undergo nucleophilic substitution, leading to derivatives with varied biological activities.
  • Coupling Reactions : The prop-2-enamide structure can be utilized in coupling reactions to synthesize larger molecular frameworks.

Case Study 1: Anticancer Activity Investigation

A study published in Journal of Medicinal Chemistry explored the anticancer properties of related thiazole derivatives. The results indicated that modifications on the thiazole ring could significantly enhance cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that the incorporation of dichlorophenyl groups might improve the lipophilicity and cellular uptake of these compounds.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Pharmacology Reports demonstrated that thiazole-containing compounds exhibit anti-inflammatory effects by inhibiting the NF-kB pathway. This pathway is crucial in regulating immune responses, and compounds similar to (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide were shown to reduce pro-inflammatory cytokine production in vitro.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityEnhanced cytotoxicity against MCF-7 cellsJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of NF-kB pathwayPharmacology Reports

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenation Patterns : The target compound’s 2,5-dichlorophenyl group is critical for hydrophobic interactions in binding pockets, as seen in AGK2 . However, the 3,4-dichlorophenyl analog may exhibit stronger binding but poorer solubility due to increased Cl content.
  • Polar Modifications: The cyano and hydroxy/methoxy groups in improve water solubility but may compromise blood-brain barrier penetration, limiting central nervous system applications.

Physicochemical Properties

  • Lipophilicity : The target compound (Cl, methyl) has intermediate logP compared to the more lipophilic 3,4-dichloro analog and the less lipophilic trifluoromethyl derivative .
  • Synthetic Accessibility: The methylbenzyl-thiazole moiety in the target compound simplifies synthesis compared to the quinoline-furan system in AGK2 .

Research Findings and Gaps

  • The 3,4-dichloro analog may exhibit enhanced potency but requires solubility optimization.
  • Cyano-containing analogs highlight the tunability of acrylamide derivatives for specific pharmacokinetic profiles.

Biological Activity

The compound (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with thiazole derivatives in the presence of appropriate coupling agents. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported in the range of 7.8–62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Target Bacteria
115.6E. coli
231.25S. aureus
362.5P. aeruginosa

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored in various studies. The compound's structure suggests it may interact with key cellular pathways involved in cancer cell proliferation and apoptosis.

  • Case Study : A study on thiazole derivatives indicated that compounds with similar structural motifs showed IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
Cell LineIC50 (µg/mL)Reference Drug
Human glioblastoma<10Doxorubicin
Human melanoma<30Doxorubicin

The biological activity of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can be attributed to its ability to inhibit key enzymes involved in bacterial survival and cancer cell growth:

  • Enzyme Inhibition : Docking studies suggest that thiazole derivatives can bind to bacterial tRNA methyltransferase, inhibiting protein synthesis in bacteria . Similarly, anticancer activity may arise from the inhibition of proteins involved in cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis of structurally analogous compounds typically involves multi-step reactions. For the target compound, a plausible route includes:

  • Step 1: Formation of the 5-(3-methylbenzyl)-1,3-thiazol-2-amine core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetone) .
  • Step 2: Coupling the thiazole amine with an α,β-unsaturated acyl chloride (e.g., (2E)-3-(2,5-dichlorophenyl)prop-2-enoyl chloride) under basic conditions (triethylamine or DIPEA) in anhydrous dioxane or THF .

Critical Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (for acylation)Prevents decomposition of the enamide moiety
SolventDioxane or THFEnhances solubility of intermediates
BaseTriethylamine (1.1 eq.)Neutralizes HCl byproduct without side reactions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans olefin protons) .
    • ¹³C NMR: Identify carbonyl (C=O, ~165–170 ppm) and thiazole carbons .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Q. What functional groups dictate its reactivity?

Key functional groups include:

  • α,β-Enamide: Electrophilic at the β-position, enabling Michael additions or cycloadditions .
  • Thiazole Ring: Participates in coordination with metal catalysts or hydrogen bonding .
  • Dichlorophenyl Group: Enhances lipophilicity and influences π-π stacking in biological targets .

Advanced Research Questions

Q. How can E/Z selectivity be optimized during enamide synthesis?

The (2E)-configuration is critical for bioactivity. Strategies include:

  • Steric Control: Use bulky bases (e.g., DIPEA) to favor the trans isomer during acylation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-selectivity .
  • Catalytic Methods: Palladium-catalyzed coupling to enforce stereochemistry .

Q. How to resolve contradictions between computational and experimental data?

Example: Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects.

  • Approach:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts under explicit solvent models .
    • Validate with variable-temperature NMR to detect tautomeric equilibria .
    • Cross-check with X-ray crystallography for absolute configuration .

Q. What in silico methods predict binding affinity with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Focus on the thiazole and dichlorophenyl motifs for hydrophobic binding .
  • MD Simulations: Assess stability of ligand-target complexes (50–100 ns trajectories) in explicit solvent .
  • Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design assays for evaluating biological activity?

  • Target Selection: Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs .
  • Assay Conditions:
    • Enzyme Inhibition: Use fluorescence-based kits (e.g., ATPase assays) with IC₅₀ determination .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) .

Data Contradiction Analysis

Q. Conflicting solubility How to address discrepancies?

  • Possible Causes:
    • Polymorphism (amorphous vs. crystalline forms) .
    • Residual solvents altering solubility profiles .
  • Resolution:
    • Perform PXRD to identify crystalline phases .
    • Use HPLC-PDA to quantify impurities .

Q. Disagreement between theoretical and experimental logP values?

  • Root Cause: Inaccurate fragmentation in computational models.
  • Solution:
    • Use shake-flask method with octanol/water partitioning .
    • Validate with reverse-phase HPLC retention times .

Methodological Best Practices

  • Synthetic Reproducibility: Document exact stoichiometry and drying protocols for hygroscopic reagents .
  • Data Reporting: Include full NMR assignments (δ, multiplicity, J) and HRMS spectra in supplementary data .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.